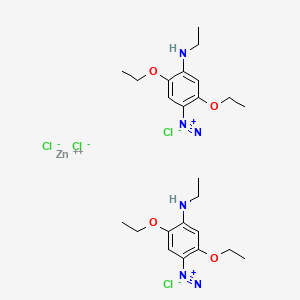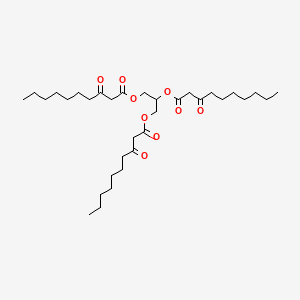
1,2,3-Propanetriyl tris(3-oxodecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriyl tris(3-oxodecanoate) is a chemical compound with the molecular formula C33H56O9 and a molecular weight of 596.79 g/mol . . This compound is characterized by its unique structure, which includes three oxodecanoate groups attached to a glycerol backbone. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2,3-Propanetriyl tris(3-oxodecanoate) typically involves the esterification of glycerol with 3-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Esterification Reaction: Glycerol is reacted with 3-oxodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure 1,2,3-Propanetriyl tris(3-oxodecanoate).
Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
1,2,3-Propanetriyl tris(3-oxodecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the oxo groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of hydroxyl derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or new esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,3-Propanetriyl tris(3-oxodecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriyl tris(3-oxodecanoate) involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release 3-oxodecanoic acid, which may exert biological effects through its interaction with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2,3-Propanetriyl tris(3-oxodecanoate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate): This compound has longer fatty acid chains and different ester groups, leading to variations in its chemical and physical properties.
1,2,3-Propanetriyl tris(2-hexyldecanoate): The presence of branched fatty acid chains in this compound results in different reactivity and applications.
1,2,3-Propanetriyl tris(3-oxodecanoate):
Properties
CAS No. |
94236-90-5 |
|---|---|
Molecular Formula |
C33H56O9 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2,3-bis(3-oxodecanoyloxy)propyl 3-oxodecanoate |
InChI |
InChI=1S/C33H56O9/c1-4-7-10-13-16-19-27(34)22-31(37)40-25-30(42-33(39)24-29(36)21-18-15-12-9-6-3)26-41-32(38)23-28(35)20-17-14-11-8-5-2/h30H,4-26H2,1-3H3 |
InChI Key |
JMGZJVGBEHSEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC(COC(=O)CC(=O)CCCCCCC)OC(=O)CC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


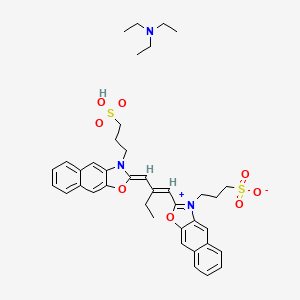
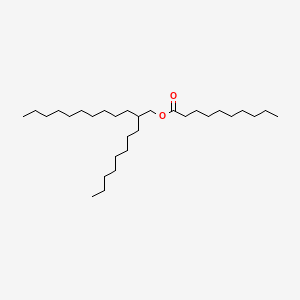
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
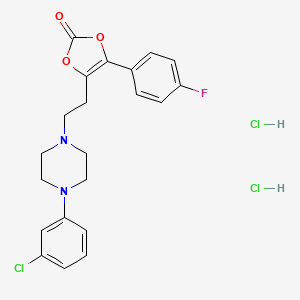
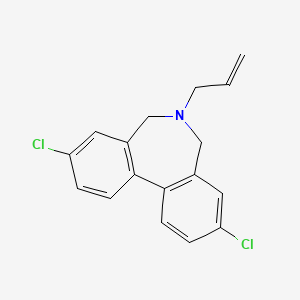
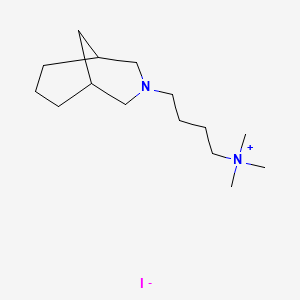
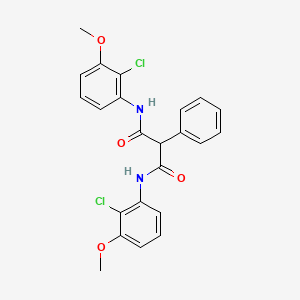
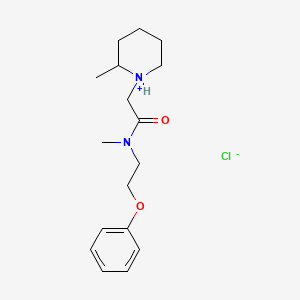
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
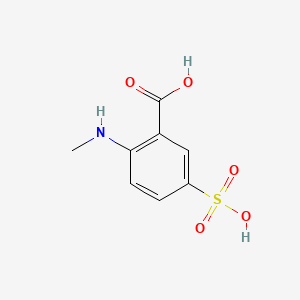
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)

